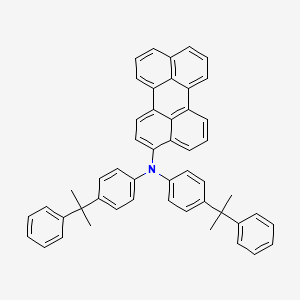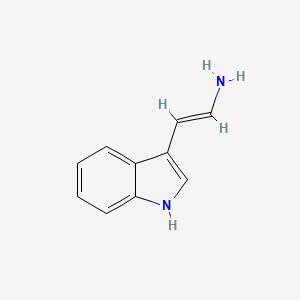![molecular formula C24H22N4O2 B12915994 2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) CAS No. 920491-91-4](/img/structure/B12915994.png)
2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) is an organic compound characterized by its complex molecular structure. This compound belongs to the class of benzo[d]oxazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with dimethylformamide dimethyl acetal, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzo[d]oxazoles.
Scientific Research Applications
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine): Known for its unique optical properties.
2,2’-(1,2-phenylene)bis(N,N-dipropylbenzo[d]oxazol-6-amine): Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
2,2’-(1,2-phenylene)bis(N,N-diethylbenzo[d]oxazol-6-amine): Another analog with distinct properties due to the ethyl groups.
Uniqueness
2,2’-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine) stands out due to its specific molecular configuration, which imparts unique optical and chemical properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
920491-91-4 |
|---|---|
Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[2-[6-(dimethylamino)-1,3-benzoxazol-2-yl]phenyl]-N,N-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)15-9-11-19-21(13-15)29-23(25-19)17-7-5-6-8-18(17)24-26-20-12-10-16(28(3)4)14-22(20)30-24/h5-14H,1-4H3 |
InChI Key |
UDZLOQMXRXMZBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3C4=NC5=C(O4)C=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)






![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
